molecular formula C9H14N2O2S B181144 N,N-Dimethylbenzylsulfamide CAS No. 4726-01-6

N,N-Dimethylbenzylsulfamide

Cat. No.: B181144
CAS No.: 4726-01-6
M. Wt: 214.29 g/mol
InChI Key: TWNAAXGVDGRWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylbenzylsulfamide is an organic compound with the molecular formula C9H14N2O2S It is characterized by the presence of a benzyl group attached to a sulfamide moiety, where the nitrogen atoms are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzylsulfamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with dimethylsulfamide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

C6H5CH2NH2+(CH3)2NSO2NH2C6H5CH2NSO2N(CH3)2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{(CH}_3\text{)}_2\text{NSO}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NSO}_2\text{N(CH}_3\text{)}_2 C6​H5​CH2​NH2​+(CH3​)2​NSO2​NH2​→C6​H5​CH2​NSO2​N(CH3​)2​

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylbenzylsulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N,N-Dimethylbenzylsulfoxide, while reduction with lithium aluminum hydride can produce N,N-Dimethylbenzylamine.

Scientific Research Applications

N,N-Dimethylbenzylsulfamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N,N-Dimethylbenzylsulfamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethylbenzylsulfamide can be compared with other similar compounds, such as:

    N,N-Dimethylformamide: A widely used solvent and reagent in organic synthesis.

    N,N-Dimethylacetamide: Another solvent and reagent with similar properties to N,N-Dimethylformamide.

    N,N-Dimethylsulfamide: A related compound with different substituents on the nitrogen atoms.

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to other dimethylsulfamide derivatives. This uniqueness makes it valuable for specific applications where the benzyl group plays a crucial role in the compound’s activity or reactivity.

Properties

IUPAC Name

(dimethylsulfamoylamino)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNAAXGVDGRWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349987
Record name N,N-Dimethylbenzylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4726-01-6
Record name N,N-Dimethylbenzylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.